(E)-alpha-Methyl-4-(4-nitrophenyl)cyclohexanemethylamine oxalate
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Overview
Description
(E)-alpha-Methyl-4-(4-nitrophenyl)cyclohexanemethylamine oxalate is a complex organic compound with a unique structure that includes a cyclohexane ring, a nitrophenyl group, and an oxalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-alpha-Methyl-4-(4-nitrophenyl)cyclohexanemethylamine oxalate typically involves multiple steps. One common method starts with the nitration of phenol to produce 4-nitrophenol . This intermediate is then subjected to further reactions to introduce the cyclohexane and methylamine groups. The final step involves the formation of the oxalate salt, which is achieved by reacting the amine with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-alpha-Methyl-4-(4-nitrophenyl)cyclohexanemethylamine oxalate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(E)-alpha-Methyl-4-(4-nitrophenyl)cyclohexanemethylamine oxalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-alpha-Methyl-4-(4-nitrophenyl)cyclohexanemethylamine oxalate involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also undergo metabolic transformations that enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with similar nitrophenyl functionality.
4-(4-Nitrophenyl)thiomorpholine: Another compound with a nitrophenyl group, used in medicinal chemistry.
Uniqueness
(E)-alpha-Methyl-4-(4-nitrophenyl)cyclohexanemethylamine oxalate is unique due to its combination of a cyclohexane ring, nitrophenyl group, and oxalate moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
113524-35-9 |
---|---|
Molecular Formula |
C16H22N2O6 |
Molecular Weight |
338.36 g/mol |
IUPAC Name |
2-methoxy-2-oxoacetic acid;[4-(4-nitrophenyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C13H18N2O2.C3H4O4/c14-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)15(16)17;1-7-3(6)2(4)5/h5-8,10-11H,1-4,9,14H2;1H3,(H,4,5) |
InChI Key |
RVJXDWQYAPBGLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)O.C1CC(CCC1CN)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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